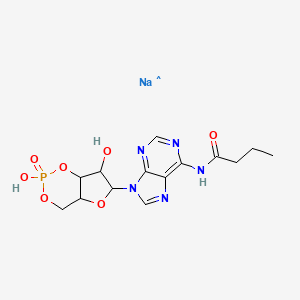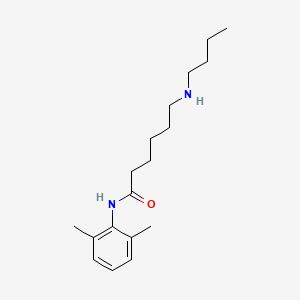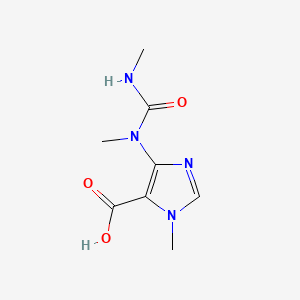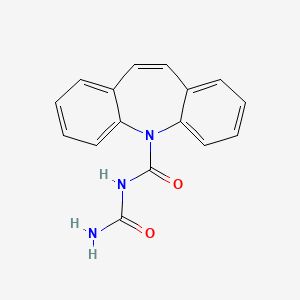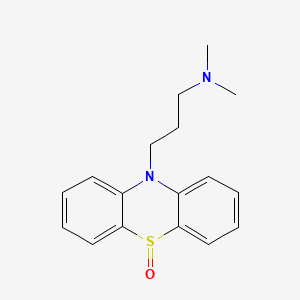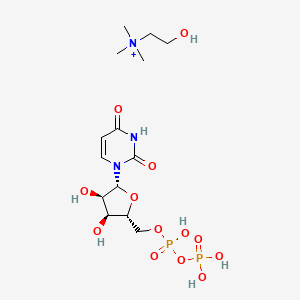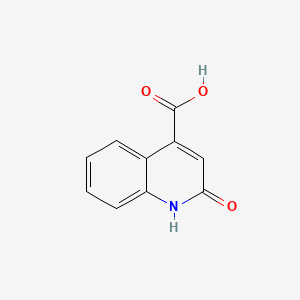
Dosulepin Impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dosulepin Impurity E, also known as (Z)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, is a chemical compound that is often used as a reference standard in pharmaceutical research. It is a known impurity of Dosulepin, a tricyclic antidepressant. The compound is characterized by its molecular formula C19H21NS and a molecular weight of 295.44 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dosulepin Impurity E typically involves the reaction of dibenzo[b,e]thiepin with N,N-dimethylpropan-1-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including chromatographic and spectroscopic analysis, to confirm its identity and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dosulepin Impurity E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve alkyl halides and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dosulepin Impurity E has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard for the identification and quantification of impurities in Dosulepin formulations.
Analytical Chemistry: The compound is utilized in method development and validation for chromatographic and spectroscopic analysis.
Toxicological Studies: It is employed in studies to assess the genotoxic potential of impurities in pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Dosulepin Impurity E is not well-documented, as it is primarily used as a reference standard rather than a therapeutic agent. its structural similarity to Dosulepin suggests that it may interact with similar molecular targets, such as neurotransmitter transporters. Dosulepin itself inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
Dosulepin Impurity A: (E)-N,N-Dimethyl-3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)-1-propanamine
Dosulepin Impurity B: Dibenzo[b,e]thiepin-11(6H)-one
Dosulepin Impurity C: (11RS)-11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
Dosulepin Impurity D: (E)-3-(5,5-Dioxo-5λ6-dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine
Uniqueness
Dosulepin Impurity E is unique due to its specific structural configuration and the presence of the dibenzo[b,e]thiepin moiety. This structural feature distinguishes it from other impurities and contributes to its specific chemical and physical properties .
Propiedades
Número CAS |
25846-81-5 |
|---|---|
Fórmula molecular |
C19H21NO2S |
Peso molecular |
327.44 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(E)-3-(5,5-Dioxidodibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine; (E)-3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine S,S-Dioxide; (E)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]thiepine 5,5-Dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)
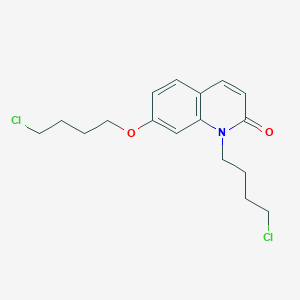
![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)
